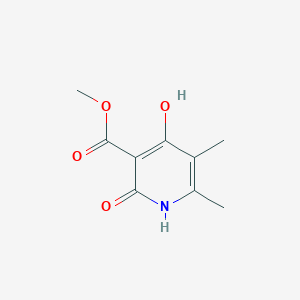

methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate

Description

Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate is a pyridine-based heterocyclic compound featuring a hydroxyl group at position 4, two methyl groups at positions 5 and 6, and a keto-ester moiety at positions 2 and 2.

Properties

IUPAC Name |

methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-5(2)10-8(12)6(7(4)11)9(13)14-3/h1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQARXJVDXORJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-4-hydroxy-6-oxo-1,4-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 4-keto-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate.

Reduction: Formation of 4-hydroxy-5,6-dimethyl-2-hydroxy-1H-pyridine-3-carboxylate.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations:

- Aromaticity vs. Saturation: The target compound’s fully aromatic pyridine core contrasts with the partially saturated tetrahydropyridine in and the non-aromatic pyrrole in .

- Substituent Diversity : The target compound lacks bulky groups (e.g., tosyl or thiophene in ), which may reduce steric hindrance and improve solubility.

Physicochemical and Spectroscopic Properties

Melting Points:

- The tetrahydropyridine derivative exhibits a melting point of 152–159°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding from the hydroxyl and sulfonamide groups).

- Quinoline derivatives like typically have higher melting points (>200°C) due to enhanced planarity and crystal packing efficiency.

NMR Spectroscopy:

- 13C NMR : The ester carbonyl (COOCH₃) in similar compounds resonates at ~165–170 ppm . In the target compound, the deshielding effect of the adjacent keto group (C2=O) may shift this signal slightly upfield.

- 1H NMR: Methyl groups in and appear as singlets at δ 2.1–2.5 ppm, while aromatic protons in quinoline systems resonate at δ 7.5–8.5 ppm .

Biological Activity

Methyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate (MDP) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in various fields, supported by research findings and case studies.

Synthesis of this compound

MDP can be synthesized through several methods, often involving multicomponent reactions. A common approach includes the condensation of 1,3-dimethylbarbituric acid with appropriate aldehydes and ketones under acidic conditions. This method has been reported to yield MDP in good purity and yield, typically over 75% .

Reaction Scheme

The following reaction scheme outlines a typical synthesis pathway for MDP:

Antimicrobial Properties

MDP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses both antibacterial and antifungal properties. For instance, MDP demonstrated inhibition against Staphylococcus aureus and Candida albicans in vitro, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of MDP. In a study assessing its effects against the herpes simplex virus (HSV), MDP showed promising results with an IC50 value of approximately 25 µg/mL. This suggests that MDP could serve as a lead compound for the development of new antiviral agents targeting HSV .

Anti-inflammatory Effects

MDP has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of MDP resulted in a significant reduction in edema and inflammatory markers, indicating its potential utility in treating inflammatory diseases .

Case Studies

- Antiviral Activity Against HSV : In a controlled laboratory setting, researchers treated Vero cells infected with HSV with varying concentrations of MDP. The results indicated a dose-dependent reduction in viral replication, supporting its potential as an antiviral therapeutic agent .

- Antibacterial Efficacy : A study conducted on the antibacterial effects of MDP involved testing against clinical isolates of E. coli. The compound demonstrated significant bactericidal activity, outperforming several standard antibiotics .

The biological activities of MDP are attributed to its ability to interact with specific molecular targets within microbial cells. For example, its antibacterial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways . Additionally, its antiviral effects may stem from interference with viral entry or replication processes.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.